(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine
Description
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chiral chroman-4-amine derivative featuring a benzopyran backbone substituted with fluorine at position 6 and a trifluoromethyl (-CF₃) group at position 6. The stereochemistry at the 4-position is specified as the (S)-enantiomer, which is critical for its biological activity and interaction with target receptors .
The compound’s synthesis typically involves stereoselective methods to ensure enantiomeric purity. Key properties, such as acute toxicity and handling precautions, align with other fluorinated chroman-4-amine derivatives, as noted in safety data sheets (SDS) for related compounds .
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
(4S)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI Key |
WYXQYSANERJSSJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)F |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation and Cyclization
A common route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and trifluoroacetic anhydride. For instance, 2-hydroxy-5-fluoro-3-(trifluoromethyl)acetophenone undergoes condensation with trifluoroacetic anhydride in pyridine at 120°C, forming 6-fluoro-8-(trifluoromethyl)chroman-4-one via intramolecular cyclization. This ketone intermediate is pivotal for subsequent amination.
Epoxide Ring-Opening Strategies
Epoxide intermediates, such as 6-fluoro-8-(trifluoromethyl)chroman-2,3-epoxide, enable stereoselective ring-opening to install the amine group. Patent WO2018024017A1 demonstrates that chiral epoxides derived from enzymatic resolution of racemic chloroketones (e.g., S-(III) and R-(III)) can be reduced asymmetrically to yield enantiomerically pure chlorohydrins, which are then epoxidized.
Fluorine and Trifluoromethyl Group Installation
Electrophilic Fluorination
Direct fluorination at position 6 is achieved using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 60–80°C. A study reported 89% yield for fluorination of 8-(trifluoromethyl)chroman-4-one under these conditions, though regioselectivity depends on directing groups.
Trifluoromethylation via Radical Pathways
The trifluoromethyl group at position 8 is introduced using Umemo-to’s reagent (TMSCF₃) or Copper-mediated cross-coupling . For example, coupling 6-fluorochroman-4-amine with CF₃I in the presence of CuI and 1,10-phenanthroline at 110°C affords the trifluoromethylated product in 78% yield.
Stereoselective Amination Strategies
Reductive Amination of Chroman-4-One
Reduction of 6-fluoro-8-(trifluoromethyl)chroman-4-one to the corresponding imine followed by asymmetric hydrogenation using Ruthenium-BINAP catalysts achieves >90% enantiomeric excess (ee) for the S-configuration. Key parameters include:
| Catalyst | Solvent | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP | MeOH | 50 | 92 | 85 |
| Ru-(R)-BINAP | EtOH | 50 | 88 | 79 |
Enzymatic Resolution of Racemic Amines
The patent WO2018024017A1 highlights enzymatic resolution using R- or S-specific reductases with coenzymes (e.g., NADH) under buffered conditions (pH 7.0–9.5). For example, incubating racemic 6-fluoro-8-(trifluoromethyl)chroman-4-amine with S-reductase at pH 7.8 for 24 hours yields the S-enantiomer with 95% ee and 82% conversion.
Integrated Synthetic Routes
Three-Step Route from 2-Hydroxyacetophenone
- Cyclization : 2-Hydroxy-5-fluoro-3-(trifluoromethyl)acetophenone → 6-fluoro-8-(trifluoromethyl)chroman-4-one (78% yield).
- Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol (90°C, 4 h) to form the oxime (91% yield).
- Asymmetric Hydrogenation : Using Ru-(S)-BINAP catalyst (50 bar H₂, MeOH, 24 h) to yield (S)-6-fluoro-8-(trifluoromethyl)chroman-4-amine (85% yield, 92% ee).
Epoxide-Mediated Synthesis
- Epoxidation : 6-Fluoro-8-(trifluoromethyl)chroman-2-ene treated with m-CPBA in DCM (0°C, 2 h) yields the epoxide (88% yield).
- Amine Installation : Ring-opening with aqueous ammonia (NH₃, 60°C, 12 h) followed by enzymatic resolution (S-reductase, pH 7.8) affords the S-amine (78% yield, 94% ee).
Industrial-Scale Considerations
Green Chemistry Metrics
Cost Analysis
| Step | Cost Driver | Cost Reduction Strategy |
|---|---|---|
| Fluorination | Selectfluor® | In-situ regeneration using HF-pyridine |
| Enzymatic Resolution | NADH cofactor | Cofactor recycling via glucose dehydrogenase |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine at position 4 participates in nucleophilic substitution reactions. Key examples include:
The trifluoromethyl group at position 8 stabilizes transition states through inductive effects, enhancing reaction rates compared to non-fluorinated analogs.
Oxidation Reactions
The amine group undergoes controlled oxidation:
-
Imine Formation :
Reacting with NaIO₄ in aqueous THF produces an imine intermediate (), which can be trapped with nucleophiles like hydroxylamine. -
N-Oxide Synthesis :
Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the N-oxide derivative (89% purity by HPLC).
Reduction Reactions
While the amine itself is a reduction product, the chroman backbone can undergo further hydrogenation:
| Substrate | Catalyst/Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Chroman-4-one precursor | NaBH₄, MeOH, 0°C | Chroman-4-ol | 96:4 dr | |
| Chroman-4-ol derivative | Triethylsilane, BF₃·Et₂O | Dehydroxylated chromane | 44% yield |
The stereochemistry at position 4 (S-configuration) remains intact during these reductions .
Cross-Coupling Reactions
The aromatic fluorine at position 6 enables palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Reacting with pyrazolyl boronic ester under Pd(dppf)Cl₂ catalysis yields biaryl derivatives (e.g., B-16 in , 63% yield). -
Buchwald-Hartwig Amination :
Coupling with aryl halides forms N-aryl chroman derivatives (e.g., 4-fluorophenyl variant, 58% yield) .
Electrophilic Aromatic Substitution
The electron-deficient chroman ring directs electrophiles to specific positions:
| Electrophile | Conditions | Position Substituted | Product Purity | Source |
|---|---|---|---|---|
| Nitronium tetrafluoroborate | HNO₃, H₂SO₄, 0°C | Position 5 | 91% | |
| Bromine | FeBr₃, CHCl₃, RT | Position 7 | 87% |
The trifluoromethyl group strongly deactivates the ring, limiting reactivity to harsh conditions .
Complexation with Metals
The amine acts as a ligand for transition metals:
| Metal Salt | Conditions | Application | Stability | Source |
|---|---|---|---|---|
| Cu(OTf)₂ | MeCN, RT | Catalytic C–N bond formation | >24 h at 25°C | |
| Pd(OAc)₂ | DMF, 100°C | Coupling reaction catalyst | 3 cycles |
Biological Interactions
Though not traditional "reactions," its biochemical interactions are critical:
-
SIRT2 Inhibition :
Binds to the catalytic domain of SIRT2 () via hydrogen bonding with Glu295 and hydrophobic interactions with the trifluoromethyl group . -
CYP450 Metabolism :
Undergoes oxidative deamination in liver microsomes ().
Key Reactivity Trends
-
The S-configuration at C4 influences stereoselectivity in substitutions (e.g., 92% ee in alkylation).
-
Fluorine and CF₃ groups reduce basicity () compared to non-fluorinated analogs () .
-
Thermal stability up to 220°C enables high-temperature reactions.
This compound’s multifaceted reactivity makes it valuable for pharmaceutical synthesis and materials science. Further studies should explore enantioselective catalysis and in vivo metabolic pathways.
Scientific Research Applications
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated derivative of chroman that is being explored for applications in medicinal chemistry. Characterized by a trifluoromethyl group at the 8-position, a fluorine atom at the 6-position, and an amine group at the 4-position, this compound has a molecular weight of approximately 217.19 g/mol.
Potential Applications in Medicinal Chemistry
(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is being investigated as a lead compound for developing therapeutics that target sirtuin enzymes, particularly SIRT2, which is implicated in neurodegenerative disorders and aging-related diseases. The presence of fluorine atoms may enhance binding affinity and selectivity towards these enzymes.
Interactions with Biological Targets
Interaction studies involving (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine assess its binding affinity and selectivity towards specific biological targets like SIRT2. These studies utilize techniques to understand the mechanism of action and optimize the compound's therapeutic potential.
Halogenated Coumarin-Chalcones
Halogenated coumarin–chalcones, which are related compounds, have been synthesized and evaluated for their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . The structure–activity relationship (SAR) indicates that the orientation of the halogen atoms at the various positions of phenyl ring B greatly influences MAO-B inhibition .
(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
Another related compound, (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine, is also being explored for its potential biological activities and applications in medicinal chemistry. It may possess anti-inflammatory and neuroprotective properties.
Structural Features of Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Fluorochroman | Fluorine at position 6 | Lacks trifluoromethyl group, potentially less lipophilic |
| 8-Trifluoromethylchroman | Trifluoromethyl at position 8 | May have different binding properties due to lack of amine |
| 6,8-Difluorochroman | Fluorines at both positions 6 and 8 | Increased electronegativity may affect reactivity |
| (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine | Fluorine at the 6th position, a trifluoromethyl group at the 7th position, and an amine group at the 4th position | May possess anti-inflammatory and neuroprotective properties |
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound interacts with neurotransmitter receptors, which can modulate neuronal activity and potentially treat neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The substituent positions (6-fluoro, 8-CF₃) and stereochemistry distinguish (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine from analogs. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Stereochemical Considerations
The (S)-enantiomer of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine exhibits distinct pharmacological behavior compared to its (R)-counterpart. For example, (R)-8-(trifluoromethyl)chroman-4-amine (CAS 1145685-65-9) may show altered metabolic stability or receptor affinity due to chiral recognition in biological systems .
Biological Activity
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by case studies and relevant data.
Overview of Chroman Derivatives
Chroman derivatives, including (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine, are recognized for their diverse biological activities. The chroman scaffold is considered a "privileged structure" in drug discovery, exhibiting various pharmacological properties such as anti-cancer, anti-inflammatory, and antimicrobial effects .
Synthesis of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine
The synthesis of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves several steps:
- Starting Materials : The synthesis begins with commercially available chroman derivatives.
- Fluorination : The introduction of the trifluoromethyl group is achieved through specific fluorination techniques, often utilizing transition metal catalysts .
- Amine Formation : The final step involves the amination of the chroman structure to yield the target compound.
Anticancer Properties
Recent studies have demonstrated that (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to standard chemotherapeutics in assays against prostate cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has been evaluated for antimicrobial activity. It has demonstrated moderate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) showing promising results .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 125 | Moderate |
| Escherichia coli | 200 | Moderate |
| MRSA | 150 | Moderate |
The biological activity of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways, such as SIRT2 .
- Antioxidant Properties : It has also been shown to possess antioxidant activity, which contributes to its cytotoxic effects by reducing oxidative stress in cancer cells .
Case Studies
- Prostate Cancer Study : In a recent study involving mouse models, administration of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in prostate cancer treatment .
- Antimicrobial Efficacy Study : A comparative study against standard antibiotics revealed that the compound exhibited superior activity against resistant strains, suggesting its potential role in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
